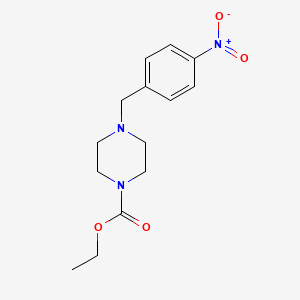
2-(2,5-dichlorobenzylidene)-N-nitrohydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dichlorobenzylidene)-N-nitrohydrazinecarboximidamide, also known as DCB-NH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of 2-(2,5-dichlorobenzylidene)-N-nitrohydrazinecarboximidamide is complex and not fully understood, but it is believed to involve the binding of the compound to specific sites on target enzymes and proteins. This binding can lead to changes in protein conformation and function, ultimately resulting in inhibition of enzyme activity.
Biochemical and Physiological Effects:
2-(2,5-dichlorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune system function. These effects make 2-(2,5-dichlorobenzylidene)-N-nitrohydrazinecarboximidamide a valuable tool for researchers studying a wide range of biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,5-dichlorobenzylidene)-N-nitrohydrazinecarboximidamide for lab experiments is its potent inhibitory effects on a range of enzymes and proteins. This makes it a valuable tool for studying these important biological processes and developing new drugs. However, there are also some limitations to the use of 2-(2,5-dichlorobenzylidene)-N-nitrohydrazinecarboximidamide, including its potential toxicity and the need for careful handling and storage to ensure its stability and purity.
Orientations Futures
There are many potential future directions for research on 2-(2,5-dichlorobenzylidene)-N-nitrohydrazinecarboximidamide, including studies of its effects on specific enzymes and proteins, development of new drugs based on its structure and mechanism of action, and exploration of its potential use in cancer treatment and other therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2,5-dichlorobenzylidene)-N-nitrohydrazinecarboximidamide and how it can be used to advance our understanding of important biological processes.
Méthodes De Synthèse
2-(2,5-dichlorobenzylidene)-N-nitrohydrazinecarboximidamide can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzaldehyde with N-nitrohydrazinecarboximidamide. This reaction is typically carried out under controlled conditions, with careful monitoring of temperature and reaction time to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
2-(2,5-dichlorobenzylidene)-N-nitrohydrazinecarboximidamide has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein structure and function, and drug development. This compound has been shown to have potent inhibitory effects on a range of enzymes, including proteases, kinases, and phosphodiesterases, making it a valuable tool for studying these important biological processes.
Propriétés
IUPAC Name |
2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N5O2/c9-6-1-2-7(10)5(3-6)4-12-13-8(11)14-15(16)17/h1-4H,(H3,11,13,14)/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVYFAICOVTRQG-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NN=C(N)N[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/N=C(\N)/N[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)
![2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5874229.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B5874240.png)
![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitroquinoline](/img/structure/B5874244.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5874245.png)
![5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5874260.png)

![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)